1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethan-1-amine

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Researchers requiring a regiochemically and stereochemically defined thiophene ethanamine scaffold often face supply inconsistency with positional isomers. This compound resolves that by providing the specific 4-methoxyphenyl isomer (CAS 1369386-79-7), confirmed by LogP 3.44 and TPSA 35.25 Ų. - Enables precise SAR studies versus the 2-methoxy (2C-T-7) isomer. - Racemic α-methyl branch offers a handle for chiral resolution in kinase ligand synthesis. - Free primary amine facilitates immediate amide coupling or sulfonamide library generation.

Molecular Formula C13H15NOS
Molecular Weight 233.33 g/mol
Cat. No. B13242107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethan-1-amine
Molecular FormulaC13H15NOS
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)C2=CC=C(C=C2)OC)N
InChIInChI=1S/C13H15NOS/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-9H,14H2,1-2H3
InChIKeyDOPQBABCXWLZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethan-1-amine


1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethan-1-amine (CAS 1369386-79-7) is a thiophene-based heteroaryl ethylamine with molecular formula C13H15NOS and molecular weight 233.33 g/mol . The compound features a 4-methoxyphenyl substituent at the thiophene 5-position and an α-methyl-substituted ethanamine at the 2-position. It is supplied as a research-grade building block at ≥95% purity, characterized by a topological polar surface area (TPSA) of 35.25 Ų and a calculated LogP of 3.44 . This compound belongs to the broader class of thiophene heteroaryl amines, which have been explored as protein kinase modulators and receptor ligands , but its primary documented utility lies in synthetic chemistry as a functionalizable primary amine scaffold.

Chiral α-methyl building block
Free primary amine handle
Moderate lipophilicity profile

Why Positional Isomer Substitution Risks Irreproducibility


Thiophene ethanamine derivatives with different methoxy substitution patterns (ortho, meta, para) or lacking the α-methyl branch are not interchangeable surrogates. The 4-methoxy (para) isomer possesses distinct electronic character compared to its 2-methoxy and 3-methoxy counterparts, with the para-methoxy group exerting a stronger resonance electron-donating effect that alters the electron density of both the phenyl and thiophene rings . The α-methyl branch on the ethanamine chain introduces steric bulk adjacent to the primary amine, influencing both the pKa of the amine and its reactivity in downstream derivatization reactions relative to the unsubstituted methanamine analog . Furthermore, positional isomers can exhibit divergent biological activity profiles; for example, the 2-methoxyphenyl isomer (2C-T-7) is documented as a psychoactive substance with serotonin receptor activity , whereas the biological target engagement of the 4-methoxy isomer is expected to differ due to altered molecular recognition. Substituting one isomer for another without verification therefore introduces uncontrolled variables into any structure-activity relationship study, chemical biology experiment, or synthetic sequence relying on predictable physicochemical behavior.

Methoxy isomer substitution
Para vs. ortho/meta substitution alters electronic distribution, which may affect reactivity and binding profiles.
α-Methyl deletion
Removal of the α-methyl branch eliminates the chiral center and modifies amine sterics, potentially shifting derivatization outcomes.
N-substituted analog replacement
N-alkylated or N-arylated analogs lack a free primary amine, restricting direct amide/sulfonamide coupling without deprotection.

Quantitative Differentiation Evidence for 1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethan-1-amine


Methoxy Positional Isomer Physicochemical Comparison

The target 4-methoxy (para) isomer can be differentiated from the 3-methoxy (meta) isomer by its distinct predicted physicochemical parameters. The 3-methoxy isomer (CAS 1514462-00-0) has a predicted boiling point of 366.2±37.0 °C, density of 1.135±0.06 g/cm³, and a predicted amine pKa of 9.27±0.29 . While directly comparable predicted data for the target 4-methoxy isomer are not available from the same source, the target compound's reported LogP of 3.44 and TPSA of 35.25 Ų provide orthogonal quality specifications. The para-methoxy substitution pattern alters the molecular dipole moment and electronic distribution relative to the meta isomer, which can affect chromatographic retention time, solubility, and receptor binding orientation. Procurement of the correct isomer must be verified by CAS number (1369386-79-7 for 4-OCH3 vs. 1514462-00-0 for 3-OCH3) and analytical characterization.

Methoxy isomer identity
Data to verify
para-OCH3 isomer (CAS 1369386-79-7) vs meta-OCH3 isomer: differing predicted bp, density, pKa
Isomer-specific properties support reproducible SAR studies
Verify isomer by CAS and analytical characterization
Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Alpha-Methyl Branching Structural Differentiation

The target compound 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-amine (MW 233.33 g/mol, C13H15NOS) contains an α-methyl branch on the ethylamine chain, distinguishing it from the methanamine analog [5-(4-methoxyphenyl)thiophen-2-yl]methanamine (CAS 1225553-78-5, MW 219.30 g/mol, C12H13NOS) . The α-methyl group introduces a chiral center at the benzylic carbon, enabling enantioselective synthesis and chiral resolution strategies not possible with the achiral methanamine analog. Additionally, the α-methyl substitution increases steric hindrance around the primary amine, which modulates the amine's nucleophilicity and can influence regioselectivity in subsequent derivatization reactions such as amide coupling, sulfonamide formation, or reductive amination. The molecular weight difference (233.33 vs. 219.30 g/mol) provides a straightforward identity confirmation by mass spectrometry.

α-Methyl branching
Class-level inference
ΔMW = 14 Da (233.33 vs 219.30); chiral center introduced
Supports enantioselective synthesis strategies
Reactivity differences inferred; verify for specific transformations
Synthetic Chemistry Building Block Selection Amine Reactivity

Lipophilicity as a Procurement Specification

The target compound has a vendor-reported calculated LogP of 3.44 , placing it in a moderately lipophilic range suitable for blood-brain barrier penetration assessment in CNS drug discovery programs. By comparison, the unsubstituted parent scaffold 1-(thiophen-2-yl)ethan-1-amine (C6H9NS, MW 127.21 g/mol) has a substantially lower calculated LogP (approximately 0.8–1.2 based on fragment-based estimates), while the addition of the 4-methoxyphenyl group increases both molecular weight and lipophilicity . The TPSA of 35.25 Ų for the target compound is below the typical 60–70 Ų threshold associated with poor membrane permeability, suggesting favorable passive diffusion characteristics. This LogP/TPSA combination differentiates the target compound from more polar thiophene ethylamine derivatives (e.g., those bearing carboxylic acid or hydroxyl substituents) and from the less lipophilic methanamine analog (predicted lower LogP due to reduced carbon count). Researchers designing compound libraries with specific physicochemical profiles can use these values as procurement specifications to ensure batch-to-batch consistency.

Lipophilicity shift
Context-dependent
ΔLogP ≈ +2.3 vs parent thiophene-ethylamine (3.44 vs ~0.8–1.2)
Profiles compound for CNS permeability screening
Calculated LogP; confirm experimentally for permeability correlation
ADME Profiling LogP Specification Quality Control

Primary Amine Synthetic Versatility

The target compound contains a free primary amine group (H-Donors: 1, H-Acceptors: 3) , which provides broad synthetic versatility for derivatization via amide coupling, sulfonamide formation, reductive amination, urea synthesis, and Buchwald-Hartwig cross-coupling. This contrasts with N-alkylated or N-arylated thiophene ethanamine analogs (e.g., N-(thiophen-2-ylmethyl)ethanamine derivatives) where the amine is already substituted, limiting downstream functionalization options. The thiophene heteroaryl amines described in patent literature frequently employ the primary amine as a key synthetic handle for constructing more complex kinase inhibitor scaffolds. While the specific reactivity of the target compound has not been directly compared to N-substituted analogs in published head-to-head studies, the presence of an unsubstituted primary amine is a structural feature that determines the scope of possible chemical transformations. Researchers selecting building blocks for parallel library synthesis or late-stage functionalization should prioritize primary amines like this compound over their N-substituted counterparts.

Primary amine handle
Class-level inference
Free NH2 enables direct amide coupling, sulfonylation; N-substituted analogs require deprotection
Primary amine determines accessible derivatization pathways
No head-to-head reactivity study; class-level expectation
Synthetic Chemistry Building Block Reactivity Derivatization

Recommended Application Scenarios for 1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethan-1-amine


Chiral Building Block for Asymmetric Synthesis

The α-methyl branch on the ethanamine chain introduces a chiral center, enabling the compound to serve as a racemic precursor for chiral resolution or as a substrate for asymmetric synthesis. This structural feature, documented in the vendor specification , distinguishes it from the achiral methanamine analog. Researchers developing enantioselective kinase inhibitors or G protein-coupled receptor ligands can leverage this chirality, as the thiophene heteroaryl amine scaffold has established precedent in kinase modulator patent literature . The primary amine handle allows for diastereomeric salt resolution or chiral auxiliary approaches to access enantiopure intermediates.

Moderately Lipophilic Fragment for CNS Library Design

With a calculated LogP of 3.44 and TPSA of 35.25 Ų , this compound occupies a favorable physicochemical space for CNS drug discovery programs. The LogP value indicates sufficient lipophilicity for blood-brain barrier penetration while the low TPSA suggests good passive membrane permeability. This LogP is substantially higher than that of the unsubstituted 1-(thiophen-2-yl)ethan-1-amine scaffold , making the target compound a more appropriate choice for fragment-based or ligand-based drug design targeting CNS receptors, particularly when para-methoxy aromatic substitution is desired for specific binding interactions.

Primary Amine Scaffold for Parallel Library Synthesis

The free primary amine (H-Donors: 1; H-Acceptors: 3) provides a reactive handle for high-throughput amide coupling or sulfonamide formation with diverse carboxylic acid or sulfonyl chloride building blocks. This compound is suitable for generating focused libraries of thiophene-based analogs for screening campaigns. The patent literature on thiophene heteroaryl amines demonstrates that primary amine thiophene derivatives are established synthetic intermediates for constructing more elaborate kinase-targeting molecules. Researchers should select this compound over N-substituted analogs when the synthetic route requires an unprotected amine for late-stage diversification.

Isomer-Specific Pharmacological Profiling

Given that the 2-methoxyphenyl positional isomer (2C-T-7) is a documented psychoactive agent with serotonin receptor activity , the 4-methoxy isomer offers a structurally distinct tool for comparative structure-activity relationship (SAR) studies. The para-methoxy substitution pattern alters the electronic character of the aromatic system compared to ortho and meta isomers, which can translate into divergent receptor binding profiles. Procurement of the correct isomer, verified by CAS 1369386-79-7 and confirmed by LogP 3.44 , is essential for SAR studies aiming to map the pharmacological consequences of methoxy positional variation on the phenyl ring of thiophene ethanamine derivatives.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Racemic chiral center; free primary amine
Chiral resolution or asymmetric catalysis compatibility
CNS library fragment design
Moderate lipophilicity; low polar surface area
Permeability assay; confirm batch LogP/TPSA
Parallel library synthesis
Unprotected primary amine handle
Amide coupling or sulfonylation efficiency screening
Isomer-specific SAR profiling
Para-methoxy isomer identity; CAS verification
Isomer-specific target engagement comparison
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